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Cat. No.: B1139175 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Umbralisib (TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase

delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) that has been developed for the treatment of

hematological malignancies. As a chiral molecule, umbralisib exists as two enantiomers: the

pharmacologically active (S)-enantiomer (eutomer) and the less active (R)-enantiomer

(distomer). While the biological activity of the racemic mixture and the eutomer are well-

characterized, understanding the profile of the less active enantiomer is crucial for a

comprehensive assessment of the drug's selectivity, potential off-target effects, and overall

therapeutic index. This technical guide provides an in-depth overview of the available data on

the biological activity of the less active (R)-enantiomer of umbralisib, including comparative

quantitative data, detailed experimental methodologies, and visualizations of the relevant

signaling pathways.

Data Presentation
Table 1: Comparative Inhibitory Activity of Umbralisib
Enantiomers against PI3K Isoforms
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Compound
PI3Kδ IC₅₀
(nM)

Selectivity vs.
PI3Kα

Selectivity vs.
PI3Kβ

Selectivity vs.
PI3Kγ

Umbralisib

(TGR-1202,

Racemate)

22.2[1] >1000-fold[1] >30-50-fold[1] >15-50-fold[1]

(S)-Umbralisib

(Eutomer)

Data not

explicitly

available

Data not

explicitly

available

Data not

explicitly

available

Data not

explicitly

available

(R)-Umbralisib

(Distomer)

≥ 444

(estimated)¹

At least 20-fold

less active than

against other

isoforms[2]

At least 20-fold

less active than

against other

isoforms[2]

At least 20-fold

less active than

against other

isoforms[2]

¹Estimated based on the racemate IC₅₀ and the statement that the R-enantiomer is at least 20-

fold less active.

Table 2: Inhibitory Activity of Umbralisib against Casein
Kinase 1 Epsilon (CK1ε)

Compound CK1ε EC₅₀ (µM)

Umbralisib (TGR-1202, Racemate) 6.0[2]

(S)-Umbralisib (Eutomer) Data not explicitly available

(R)-Umbralisib (Distomer) Data not explicitly available

Table 3: Cellular Activity of Umbralisib
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Assay Cell Line Compound IC₅₀ / EC₅₀

B-cell Proliferation
Human Whole Blood

(CD19+)

Umbralisib (TGR-

1202, Racemate)
100-300 nM[1]

Cell Viability
Multiple Myeloma

(MM-1S, MM-1R)

Umbralisib (TGR-

1202, Racemate)
Significant inhibition[1]

AKT Phosphorylation

(Ser473)

Human lymphoma

and leukemia cell

lines

Umbralisib (TGR-

1202, Racemate)

Concentration-

dependent

inhibition[2]

c-Myc Expression DLBCL cell line (LY7)
Umbralisib (TGR-

1202, Racemate)

Potent repression (15-

50 µM)[2]

Cellular Activity of

Enantiomers
Various

(S)-Umbralisib / (R)-

Umbralisib

Data not explicitly

available

Experimental Protocols
Chiral Separation of Umbralisib Enantiomers
Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the chiral

separation of enantiomers. While a specific, detailed protocol for Umbralisib is not publicly

available, a general approach using a chiral stationary phase (CSP) would be employed.

Exemplary Protocol:

Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose

derivative CSP, is commonly used for this type of separation.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to

achieve baseline separation of the enantiomers. For basic compounds like Umbralisib, a

small amount of an amine additive (e.g., diethylamine) may be added to the mobile phase to

improve peak shape.

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.
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Detection: UV detection at a wavelength where Umbralisib shows strong absorbance (e.g.,

210 nm or 225 nm) would be appropriate.[3]

Sample Preparation: Umbralisib is dissolved in the mobile phase or a compatible solvent at a

suitable concentration.

In Vitro Kinase Inhibition Assay (PI3Kδ and CK1ε)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the Umbralisib enantiomers

against PI3Kδ and CK1ε.

General Protocol (based on common kinase assay methodologies):

Reagents:

Recombinant human PI3Kδ or CK1ε enzyme.

Substrate: For PI3Kδ, phosphatidylinositol-4,5-bisphosphate (PIP2). For CK1ε, a specific

peptide substrate.

ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection methods like ADP-Glo).

Assay Buffer: Containing appropriate salts (e.g., MgCl₂), buffering agent (e.g., HEPES),

and BSA.

Test Compounds: Serial dilutions of the (R)- and (S)-enantiomers of Umbralisib.

Detection Reagents: Depending on the method (e.g., scintillation fluid, ADP-Glo™ Kinase

Assay reagents).

Procedure: a. The kinase, substrate, and test compound are pre-incubated in the assay

buffer in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The

reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

d. The reaction is stopped by the addition of a stop solution (e.g., EDTA). e. The amount of

product formed (phosphorylated substrate or ADP) is quantified. f. IC₅₀ values are calculated

by fitting the dose-response data to a sigmoidal curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://wjpsonline.com/index.php/wjps/article/download/1953/1505
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation/Viability Assay
Objective: To assess the effect of Umbralisib enantiomers on the proliferation and viability of

cancer cell lines.

Exemplary Protocol (MTT Assay):

Cell Culture: Cancer cell lines (e.g., lymphoma, leukemia) are cultured in appropriate media

and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of the (R)- and (S)-enantiomers

of Umbralisib for a specified duration (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Viable cells with active metabolism will

convert MTT into a purple formazan product.

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added

to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a wavelength of approximately 570

nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and IC₅₀ values are determined.

Mandatory Visualization
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Caption: PI3Kδ Signaling Pathway and Inhibition by Umbralisib Enantiomers.
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Caption: CK1ε Signaling Pathway and Inhibition by Umbralisib.
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Caption: Experimental Workflow for Evaluating Umbralisib Enantiomers.

Conclusion
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The available data, though limited for the less active (R)-enantiomer of Umbralisib, clearly

indicates a significant difference in biological activity between the two enantiomers, particularly

in the inhibition of PI3Kδ. The (S)-enantiomer is the primary contributor to the pharmacological

effects of racemic Umbralisib. The substantially lower activity of the (R)-enantiomer against

PI3Kδ suggests a reduced potential for on-target effects. However, a complete understanding

of its off-target profile and its contribution, if any, to the overall safety and efficacy of Umbralisib

requires further investigation, including a comprehensive kinase panel screening and cellular

assays for the purified (R)-enantiomer. The experimental protocols and workflows outlined in

this guide provide a framework for conducting such investigations. This detailed

characterization is essential for a thorough understanding of the stereochemistry-activity

relationship of Umbralisib and for the broader field of chiral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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